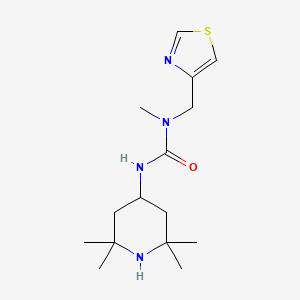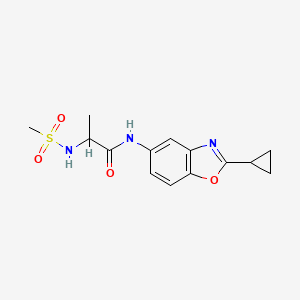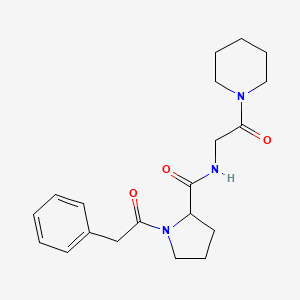
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is a chemical compound with potential applications in scientific research. It is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is a selective inhibitor of CK2, which is a serine/threonine protein kinase involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts the signaling pathways that promote cell survival and proliferation, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea depend on the specific cell type and the concentration used. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, it has been studied for its potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is its selectivity for CK2, which allows for specific inhibition of this protein kinase without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, a limitation of this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more water-soluble analogs of this compound could improve its usefulness in experimental settings.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea involves several steps, starting from commercially available reagents. The key step is the reaction between 1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea and 1,3-dibromopropane, followed by a cyclization reaction with sodium hydroxide and thionyl chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea has been used in various scientific research studies, particularly in the field of cancer research. CK2 is overexpressed in many types of cancer, and its inhibition by 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4OS/c1-14(2)6-11(7-15(3,4)18-14)17-13(20)19(5)8-12-9-21-10-16-12/h9-11,18H,6-8H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKSZQQVMJSJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)N(C)CC2=CSC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)


![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)
![N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![4-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole](/img/structure/B7532934.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)